molecular formula C14H14O4 B3029243 Aegelinol CAS No. 5993-18-0

Aegelinol

Cat. No. B3029243
CAS RN: 5993-18-0
M. Wt: 246.26 g/mol
InChI Key: BGXFQDFSVDZUIW-UHFFFAOYSA-N
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Description

Aegelinol Description

This compound is a pyranocoumarin compound that has been isolated from the plant Ferulago asparagifolia Boiss, belonging to the Apiaceae family. It is known for its cytotoxic properties, particularly against tumor cell lines such as the A549 lung cancer cell line. This compound and its derivatives have been the subject of research due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound derivatives has been explored to enhance their biological activity. For instance, this compound benzoate is one of the synthetic ester derivatives tested for cytotoxicity. The synthesis process often involves chemical modifications and characterizations such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) .

Molecular Structure Analysis

The absolute configuration and structure of this compound have been determined through crystallography. The crystal structure of its inclusion complex with β-cyclodextrin was resolved, revealing the precise geometry and the absolute configuration of the stereogenic center of this compound. The guest molecule, this compound, is included within the cylindrical cavity formed by dimeric β-cyclodextrin molecules with a head-to-head arrangement .

Chemical Reactions Analysis

This compound undergoes metabolic activation mediated by the enzyme CYP2C19. This process leads to the formation of a demethylation metabolite (M1) and a glutathione (GSH) conjugate (M2), which were detected in rat liver microsomal incubations and in the bile of rats after this compound administration. The formation of a p-quinone methide intermediate during this metabolic activation may be associated with the cytotoxicity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its interactions and stability in various environments. For example, it is moisture-sensitive and found to be stable in dimethyl sulfoxide (DMSO). The compound's stability and reactivity are crucial for its biological effects and potential therapeutic applications .

Case Studies

This compound has been studied in the context of its cytotoxic effects. For instance, natural coumarins isolated from Ferulago campestris, including this compound and its ester derivatives, were tested against tumor cell lines, showing marginal cytotoxicity against the A549 lung cancer cell line. These studies contribute to understanding the potential therapeutic uses of this compound and its derivatives in treating diseases such as cancer .

Scientific Research Applications

Isolation and Structure Elucidation

  • Aegelinol has been isolated from various plant sources like ERYNGIUM CAMPESTRE roots and Ferulago asparagifolia Boiss (Apiaceae). The isolation process typically involves techniques like column chromatography and semipreparative HPLC. The structure of this compound has been elucidated using a combination of spectroscopic methods, and its absolute configuration was determined through crystallography (Erdelmeier & Sticher, 1985); (Elasaad et al., 2012).

Cytotoxic Properties

  • Research has shown that natural coumarins like this compound, isolated from plants like Ferulago campestris, possess cytotoxic properties. Some of these compounds have been tested against tumor cell lines, indicating potential applications in cancer research (Rosselli et al., 2009).

Antimicrobial and Antioxidant Activities

  • This compound demonstrates significant antimicrobial and antioxidant activities. Studies have shown that compounds like this compound and agasyllin are effective against a range of Gram-positive and Gram-negative bacterial strains. Their antioxidant properties have been evaluated through effects on human leukocytes and polymorphonucleate chemiluminescence (Basile et al., 2009).

Pharmacological and Therapeutic Potential

  • This compound has been identified as a potential therapeutic agent in various pharmacological studies. For example, it has shown promising results in the treatment of hypercholesterolemia in rat models, indicating its potential as a hypocholesterolemic drug. Its efficacy has been compared to established drugs like Atorvastatin (Singh et al., 2018).

Seasonal Variation in Content

  • A study on the Aegle marmelos plant, which contains this compound, revealed seasonal variations in its content. This highlights the importance of considering environmental factors in the harvesting and use of medicinal plants (Palshikar & Shanmugapandiyan, 2023).

Antihyperglycemic and Antidyslipidemic Properties

  • This compound and related compounds from Aegle marmelos have shown antihyperglycemic and antidyslipidemic activities, suggesting their potential use in treating conditions like diabetes and dyslipidemia. These findings support the traditional use of A. marmelos as a remedy for diabetes mellitus (Narender et al., 2007).

Safety and Hazards

Aegelinol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s important to handle it with care, using personal protective equipment as required .

properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXFQDFSVDZUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aegelinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

21860-31-1
Record name Aegelinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181.5 °C
Record name Aegelinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is aegelinol and where is it found?

A1: this compound is a pyranocoumarin, a type of organic compound with a coumarin backbone fused to a pyran ring. It has been isolated from several plant species, including Ferulago asparagifolia [], Ferulago campestris [, ], Ferulago nodosa [], Aegle marmelos [], and Zosima absinthifolia [, ].

Q2: What is the absolute configuration of this compound?

A2: The absolute configuration of the stereogenic center in this compound was determined through crystallization of its inclusion complex with β-cyclodextrin. X-ray crystallography of the complex revealed the spatial arrangement of atoms, unambiguously establishing its absolute configuration [, ].

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains and Helicobacter pylori. This activity was observed in the range of 16-125 μg/mL []. Additionally, this compound displayed antioxidant activity, influencing chemiluminescence in human whole blood leukocytes and isolated polymorphonucleate cells []. Limited antitumor activity has been observed in colon cancer cells, particularly at higher concentrations [].

Q4: How does the structure of this compound relate to its activity?

A4: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, it's suggested that the presence of an ester group on the coumarin structure might negatively impact antitumor activity. Coumarins lacking this ester group, like this compound itself, showed greater efficacy against colon cancer cells []. Further research into synthetic ester derivatives of this compound confirmed only marginal cytotoxicity against the A549 lung cancer cell line [].

Q5: How has ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy been used to study this compound?

A5: ¹³C NMR spectroscopy has been instrumental in characterizing the structure of this compound and its derivatives. Detailed analysis of chemical shifts and coupling constants has allowed for the assignment of individual carbon atoms within the molecule []. This information is crucial for confirming its structure and studying its interactions with other molecules.

Q6: Have there been attempts to improve the delivery of this compound?

A6: Yes, the formation of inclusion complexes with β-cyclodextrin has been explored as a means to enhance the solubility and potentially the bioavailability of this compound [, ]. This approach leverages the ability of cyclodextrins to encapsulate hydrophobic molecules within their hydrophobic cavity, improving their solubility and potentially their delivery to target sites.

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